molecular formula C21H20FNO3 B11380508 4-ethoxy-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide

4-ethoxy-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide

Cat. No.: B11380508
M. Wt: 353.4 g/mol
InChI Key: ZRFGOUNKQJFPLT-UHFFFAOYSA-N
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Description

4-ETHOXY-N-[(4-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of an ethoxy group, a fluorophenyl group, and a furan group attached to the benzamide core

Properties

Molecular Formula

C21H20FNO3

Molecular Weight

353.4 g/mol

IUPAC Name

4-ethoxy-N-[(4-fluorophenyl)methyl]-N-(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C21H20FNO3/c1-2-25-19-11-7-17(8-12-19)21(24)23(15-20-4-3-13-26-20)14-16-5-9-18(22)10-6-16/h3-13H,2,14-15H2,1H3

InChI Key

ZRFGOUNKQJFPLT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)F)CC3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ETHOXY-N-[(4-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-ETHOXY-N-[(4-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-ethoxybenzoic acid derivatives.

    Reduction: Formation of 4-ethoxybenzylamine derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

4-ETHOXY-N-[(4-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound can be used in the synthesis of advanced materials with unique properties, such as conductive polymers or organic semiconductors.

    Biological Studies: It can serve as a probe to study biological pathways and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 4-ETHOXY-N-[(4-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and fluorophenyl groups may enhance binding affinity and specificity, while the furan group can participate in π-π interactions with aromatic residues in the target protein. This compound may modulate the activity of its target by either inhibiting or activating its function, depending on the context.

Comparison with Similar Compounds

Similar Compounds

    4-ETHOXY-N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE: Similar structure but with a chlorine atom instead of a fluorine atom.

    4-ETHOXY-N-[(4-BROMOPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE: Similar structure but with a bromine atom instead of a fluorine atom.

Uniqueness

The presence of the fluorine atom in 4-ETHOXY-N-[(4-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE can significantly influence its chemical properties, such as electronegativity and reactivity, making it unique compared to its chloro and bromo analogs. This can result in different biological activities and applications.

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